2-(2-Propylbenzofuran-3-yl)acetonitrile
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Overview
Description
2-(2-Propylbenzofuran-3-yl)acetonitrile is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a propyl group at the second position of the benzofuran ring and an acetonitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propylbenzofuran-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate alkylating agents. For instance, the reaction of 2-hydroxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . The nitrile group can then be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propylbenzofuran-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: The benzofuran ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitro groups
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Halogenated or nitro-substituted benzofuran derivatives
Scientific Research Applications
2-(2-Propylbenzofuran-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Explored for its potential use in drug development due to its diverse pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Propylbenzofuran-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
2-(2-Propylbenzofuran-3-yl)acetonitrile can be compared with other benzofuran derivatives to highlight its uniqueness:
Similar Compounds: 2-(2-Methylbenzofuran-3-yl)acetonitrile, 2-(2-Ethylbenzofuran-3-yl)acetonitrile, 2-(2-Butylbenzofuran-3-yl)acetonitrile.
Uniqueness: The presence of the propyl group at the second position of the benzofuran ring and the acetonitrile group at the third position gives this compound distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(2-propyl-1-benzofuran-3-yl)acetonitrile |
InChI |
InChI=1S/C13H13NO/c1-2-5-12-11(8-9-14)10-6-3-4-7-13(10)15-12/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
JIXUFEVPSOPKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2O1)CC#N |
Origin of Product |
United States |
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